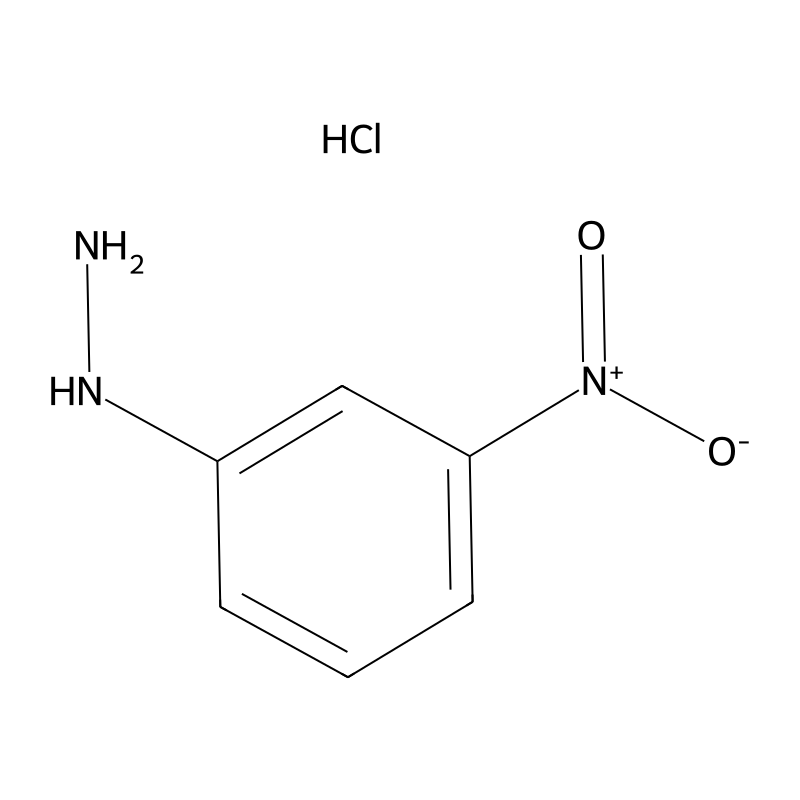

3-Nitrophenylhydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl) is a highly specialized, bifunctional derivatizing agent and synthetic building block. In analytical chemistry, it is primarily procured for the pre-analytical derivatization of short-chain fatty acids (SCFAs), carboxylic acids, and carbonyl compounds, enabling their highly sensitive detection via LC-MS/MS in negative electrospray ionization (ESI) mode [1]. In organic synthesis, it serves as a critical precursor for generating meta-substituted indole derivatives via the Fischer indole synthesis[2]. The hydrochloride salt form is specifically selected over the free base due to its enhanced oxidative stability, superior water/methanol solubility, and extended shelf life, which are critical for maintaining reproducible reaction kinetics in high-throughput laboratory environments.

Substituting 3-NPH·HCl with closely related analogs like 2-nitrophenylhydrazine (2-NPH) or 2,4-dinitrophenylhydrazine (DNPH) introduces severe analytical limitations. While 2-NPH is a known derivatizing agent, it exhibits lower efficiency for simultaneous organic acid analysis and often causes signal suppression in LC-MS when analyzing complex biological matrices [1]. DNPH, conversely, is optimized primarily for aldehydes and ketones, failing to efficiently derivatize carboxylic acids under mild conditions[2]. Furthermore, attempting to use the free base form of 3-NPH instead of the hydrochloride salt results in rapid oxidative degradation and poor solubility in standard acidic aqueous-organic environments, leading to severe lot-to-lot variability and elevated background noise .

LC-MS/MS Matrix Effect and Interference Reduction vs. 2-NPH

In the derivatization of short-chain fatty acids (SCFAs) and organic acids, 3-NPH demonstrates superior efficiency and reduced interference compared to 2-NPH. When activated with EDC/pyridine, 3-NPH quantitatively converts target compounds into stable hydrazones with minimal matrix effects (77.1–99.0% recovery in human serum) [1]. In contrast, 2-NPH is less efficient for simultaneous carboxylic and organic acid derivatization, often leading to incomplete reactions and signal suppression in complex matrices[2].

| Evidence Dimension | Matrix effect and recovery during EDC coupling |

| Target Compound Data | 77.1–99.0% SCFA recovery in complex matrices with minimal signal suppression |

| Comparator Or Baseline | 2-NPH (Lower efficiency for organic acids, prone to matrix interference) |

| Quantified Difference | Significant improvement in simultaneous quantification of 16+ organic acids and SCFAs |

| Conditions | LC-MS/MS analysis of serum/feces using EDC/pyridine catalyst at 37°C |

Procuring 3-NPH over 2-NPH is essential for metabolomics core facilities to prevent false negatives and signal suppression when quantifying trace SCFAs.

Chromatographic Retention of SCFAs vs. Underivatized Baselines

Underivatized short-chain fatty acids (C2-C5) exhibit poor retention on standard reverse-phase C18 columns and low ionization efficiency in mass spectrometry. Derivatization with 3-NPH·HCl increases the hydrophobicity and molecular weight of these acids, allowing complete baseline separation within a 6 to 10-minute LC run [1]. The 3-NPH derivatives yield highly specific fragments that push limits of detection (LOD) down to 0.001 mM for most SCFAs, vastly outperforming direct injection methods [2].

| Evidence Dimension | Limit of Detection (LOD) and chromatographic retention |

| Target Compound Data | LOD of 0.001 mM (0.01 µg/mL) with baseline C18 separation <10 mins |

| Comparator Or Baseline | Underivatized SCFAs (Poor C18 retention, high LOD, requires harsh acidic mobile phases) |

| Quantified Difference | Orders of magnitude improvement in LOD and elimination of column-degrading harsh mobile phases |

| Conditions | Reverse-phase LC-ESI-MS/MS (Negative Mode) |

Allows laboratories to use standard C18 columns for SCFA analysis without resorting to specialized, low-lifespan columns or complex post-column neutralization.

Regioselectivity in Fischer Indole Synthesis vs. para-Isomers

In the synthesis of nitroindole building blocks, the choice of the nitrophenylhydrazine precursor strictly dictates the substitution pattern of the final indole. Reacting 3-NPH·HCl with aldehydes or ketones under acidic conditions yields a specific mixture of 4-nitroindole and 6-nitroindole derivatives (e.g., a 4:96 to 20:80 ratio depending on conditions)[1]. In contrast, using 4-nitrophenylhydrazine exclusively yields 5-nitroindole derivatives .

| Evidence Dimension | Indole substitution regiochemistry |

| Target Compound Data | Yields 4-nitroindoles and 6-nitroindoles |

| Comparator Or Baseline | 4-Nitrophenylhydrazine (Yields 5-nitroindoles) |

| Quantified Difference | Absolute shift in regiochemical outcome based on meta- vs. para- substitution of the precursor |

| Conditions | Fischer indole synthesis with aldehydes/ketones under acidic cyclization conditions |

Procurement of the meta-isomer (3-NPH) is non-negotiable for synthetic chemists targeting 4- or 6-substituted indole scaffolds in drug discovery.

High-Throughput SCFA and Microbiome Metabolomics

Due to its superior derivatization efficiency, 3-NPH·HCl is the standard reagent for quantifying gut microbiome-derived short-chain fatty acids (SCFAs) and TCA cycle intermediates in feces, plasma, and urine via LC-MS/MS [1].

Pharmaceutical Building Block Synthesis

3-NPH·HCl is strictly required for the Fischer indole synthesis of 4-nitroindole and 6-nitroindole derivatives, which serve as critical core scaffolds for various active pharmaceutical ingredients (APIs) [2].

Environmental and Food Quality Testing

The compound is widely utilized to derivatize and quantify trace organic acids, aldehydes, and ketones in complex matrices such as wastewater and fermented beverages, where its high sensitivity in negative ESI mode is critical [3].

References

- [1] Shimadzu Application News. 'Analysis of Short-Chain Fatty Acids and Organic Acids Using 3-NPH Derivatization.'

- [2] Organic Preparations and Procedures International. 'An Improved Fischer Synthesis of Nitroindoles.' (1993).

- [3] Han, J., et al. 'Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS.' Journal of Chromatography A (2013).

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant